4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, a pyrazole ring, and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions:
Introduction of the Difluorophenyl Group: This step may involve the use of organometallic reagents or halogenation reactions to introduce the difluorophenyl group onto the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in neuroinflammation and neuroprotection.
Pathways Involved: It could modulate pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have shown neuroprotective and anti-inflammatory properties.
Indole Derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H20F2N6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C19H20F2N6/c1-14-23-18(12-19(24-14)27-4-2-3-22-27)26-7-5-25(6-8-26)13-15-9-16(20)11-17(21)10-15/h2-4,9-12H,5-8,13H2,1H3 |
InChI Key |
DFNWTVWMDMFMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F)N4C=CC=N4 |
Origin of Product |
United States |
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